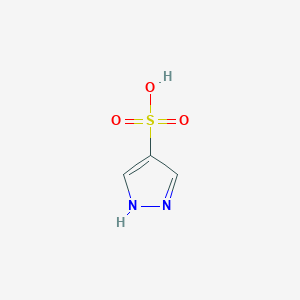

1H-Pyrazole-4-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

438630-65-0 |

|---|---|

Molecular Formula |

C3H4N2O3S |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

1H-pyrazole-4-sulfonic acid |

InChI |

InChI=1S/C3H4N2O3S/c6-9(7,8)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7,8) |

InChI Key |

XGCDCDCJNZFVSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrazole 4 Sulfonic Acid and Its Derivatives

Direct Sulfonation Approaches to 1H-Pyrazole-4-sulfonic Acid

Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the pyrazole (B372694) ring through an electrophilic aromatic substitution mechanism. The success of this approach hinges on the careful selection of sulfonylating agents and precise control over reaction conditions to achieve desired outcomes.

The direct sulfonation of pyrazole can be achieved using various sulfonylating agents, with the most common being concentrated sulfuric acid, sulfur trioxide, and chlorosulfonic acid. The choice of agent and the optimization of reaction parameters are critical for maximizing yield and purity.

For instance, reacting 3,5-dimethyl-1H-pyrazole with a combination of chlorosulfonic acid and thionyl chloride in chloroform (B151607) at 60°C has been shown to produce the corresponding pyrazole-4-sulfonyl chloride intermediate in high yield. The thionyl chloride is used to convert the initially formed sulfonic acid into the more reactive sulfonyl chloride in situ. Optimization studies have demonstrated that this combination is superior to using chlorosulfonic acid alone or with other solvents like dichloromethane (B109758) (DCM). Temperature is a crucial factor; optimal conditions for direct sulfonation typically range from 100-180°C, with reaction times varying from a few hours to 24 hours depending on the specific substrate and reagents used.

| Entry | Sulfonylating Agent(s) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid | DCM | 24 | 25–30 | 45 |

| 2 | Chlorosulfonic acid, Thionyl chloride | DCM | 24 | 25–30 | 78 |

| 3 | Chlorosulfonic acid, Thionyl chloride | Chloroform | 24 | 25–30 | 55 |

| 4 | Chlorosulfonic acid, Thionyl chloride | Chloroform | 12 | 60 | 90 |

The regioselectivity of pyrazole sulfonation is governed by the inherent electronic properties of the heterocyclic ring. The pyrazole nucleus is an electron-rich system, but the electron density is not uniform across the five-membered ring. Due to the presence of two adjacent nitrogen atoms, the C4 position is the most electron-rich and, therefore, the most nucleophilic carbon atom.

This electronic characteristic directs electrophilic attack preferentially to the C4 position. The mechanism follows a classic electrophilic aromatic substitution pathway where the sulfonating agent (e.g., SO₃) acts as the electrophile. The pyrazole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation at the C4 position re-establishes the aromaticity of the ring and yields the final this compound product. This inherent electronic preference ensures high regioselectivity, making the synthesis of 4-sulfonylated pyrazoles efficient and predictable without the need for complex directing groups.

Multi-Component Reactions (MCRs) for Pyrazole-4-sulfonic Acid Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

While many MCRs rely on catalysts, several catalyst-free protocols have been developed for the synthesis of pyrazole derivatives. For example, a metal-free and catalyst-free cascade reaction mediated by iodine has been reported for the synthesis of amino pyrazole thioether derivatives. In this process, iodine serves dual roles as a Lewis acid and an oxidant to facilitate the reaction cascade. Another approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water, which can proceed in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) to yield 1H-pyrazole derivatives.

In line with the principles of green chemistry, solvent-free and microwave-assisted MCRs have gained significant traction. Microwave irradiation is a non-conventional energy source that can dramatically reduce reaction times, increase yields, and improve reproducibility compared to conventional heating methods.

The synthesis of tetra-substituted pyrazoles has been achieved with excellent yields (68.4% to 90.1%) via microwave irradiation of intermediates with various hydrazines in ethanol, showcasing a green alternative to traditional methods. Similarly, solvent-free MCRs for pyranopyrazole synthesis have been developed, often using a reusable catalyst. For instance, the four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile (B47326) can be conducted under solvent-free conditions using an acidic ionic liquid as a catalyst. These protocols not only offer environmental benefits by minimizing waste but also often lead to simpler work-up procedures and cleaner reaction profiles.

| Reaction Type | Components | Conditions | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Four-component | Aldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Acidic ionic liquid catalyst, Solvent-free | High yields, easy work-up, reusable catalyst | |

| Three-component | Ketene dithioacetal intermediates, Hydrazines | Microwave irradiation, Ethanol | Excellent yields, reduced reaction time | |

| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate catalyst, Water | Green solvent, good yields | |

| Three-component | Enaminones, Hydrazines, DMSO | Iodine-catalyzed, Selectfluor oxidant | Metal-free, DMSO as C1 source and solvent |

Derivatization from Pyrazole-4-sulfonyl Intermediates

A versatile and widely used strategy for creating a diverse library of pyrazole-4-sulfonic acid derivatives involves the chemical modification of a pre-functionalized intermediate, most commonly 1H-pyrazole-4-sulfonyl chloride. This reactive compound serves as a linchpin, enabling the facile introduction of various functionalities through nucleophilic substitution at the sulfonyl group.

The synthesis typically begins with the preparation of the pyrazole-4-sulfonyl chloride intermediate itself. As described previously, this can be efficiently accomplished by reacting a pyrazole, such as 3,5-dimethyl-1H-pyrazole, with a mixture of chlorosulfonic acid and thionyl chloride. Once isolated, the pyrazole-4-sulfonyl chloride is a stable yet reactive electrophile.

The most common derivatization is the synthesis of pyrazole-4-sulfonamides, which is achieved by reacting the sulfonyl chloride with a primary or secondary amine. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) and in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the HCl generated during the reaction. Extensive studies have shown that DIPEA often provides better yields compared to TEA. This modular approach allows for the synthesis of a wide array of sulfonamide derivatives by simply varying the amine component, making it a powerful tool in drug discovery and materials science.

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TEA | DCM | 16 | 46 |

| 2 | TEA | THF | 24 | 35 |

| 3 | DIPEA | DCM | 16 | 55 |

| 4 | DIPEA | THF | 24 | 47 |

Synthesis of Pyrazole-4-sulfonamide Derivatives

The synthesis of pyrazole-4-sulfonamide derivatives is a well-established yet continually evolving field of study. The primary route to these compounds involves the reaction of a pyrazole-4-sulfonyl chloride intermediate with a diverse range of primary or secondary amines.

A common approach begins with the sulfonylation of a pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to improve the yield of the resulting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The subsequent reaction of this sulfonyl chloride with various amines, in the presence of a base, affords the desired sulfonamide derivatives. The choice of base and solvent is crucial for optimizing the reaction conditions. Studies have shown that organic bases such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) can lead to good yields.

The reaction conditions for the synthesis of pyrazole-4-sulfonamides have been a subject of optimization studies. Key variables include the nature of the amine, the type of base used, the solvent, and the reaction temperature and duration. The following table summarizes the optimized conditions for the synthesis of a series of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives.

| Parameter | Optimized Condition |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 16 hours |

| Temperature | 25–30 °C |

This interactive data table is based on findings from a study on the synthesis of novel pyrazole-4-sulfonamide derivatives.

Formation of Pyrazole-4-sulfonate Esters and Salts

The formation of pyrazole-4-sulfonate esters and salts represents another important class of derivatives of this compound.

Pyrazole-4-sulfonate Esters: These esters are typically synthesized through the reaction of pyrazole-4-sulfonyl chloride with various alcohols. This reaction is a standard method for the formation of sulfonate esters and generally proceeds with good yields. The reactivity of the alcohol and the steric hindrance around the hydroxyl group can influence the reaction rate and efficiency. While specific examples for the direct synthesis of a wide array of 1H-pyrazole-4-sulfonate esters are not extensively detailed in readily available literature, the general principles of sulfonylation of alcohols are applicable.

Analogous synthetic strategies have been successfully employed for related structures. For example, a series of 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl benzenesulfonate (B1194179) derivatives were synthesized by reacting the corresponding phenol (B47542) with various benzenesulfonyl chlorides. This suggests that a similar approach, reacting a pyrazole-4-sulfonyl chloride with a range of alcohols or phenols, would be a viable route to the corresponding pyrazole-4-sulfonate esters.

Pyrazole-4-sulfonate Salts: As a sulfonic acid, this compound is a strong acid and readily reacts with bases to form salts. The reaction with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate, or with organic bases like amines, will yield the corresponding sulfonate salts. These salt formation reactions are typically straightforward acid-base neutralizations and are expected to proceed to completion. The resulting salts often exhibit increased water solubility compared to the parent sulfonic acid. The formation of various alkyl sulfonic acid salts of pyrazole derivatives has also been noted in patent literature.

Novel Precursors and Cyclo-condensation Pathways for Pyrazole-4-sulfonic Acid Scaffolds

The construction of the pyrazole ring itself is a fundamental aspect of the synthesis of this compound and its derivatives. Research in this area is focused on the development of novel precursors and efficient cyclo-condensation pathways.

The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole synthesis. However, recent advancements have focused on the use of more complex and functionalized precursors to introduce diversity into the pyrazole scaffold.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly substituted pyrazoles. These reactions, in which three or more reactants combine in a single synthetic operation, offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. For instance, the one-pot reaction of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative can lead to complex pyrazole-containing heterocycles.

[3+2] Cycloaddition reactions represent another modern approach to pyrazole synthesis. The reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene, can provide a direct route to the pyrazole ring. The choice of precursors in these reactions allows for the introduction of a wide range of substituents onto the pyrazole core.

For the specific synthesis of pyrazole-4-sulfonic acid scaffolds, precursors already containing a sulfonic acid group or a precursor to this group could be envisioned. However, a more common strategy involves the formation of the pyrazole ring first, followed by sulfonation at the 4-position, which is generally the most electron-rich and thus most susceptible to electrophilic substitution.

Considerations for Scalability and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges and considerations. Key factors include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the environmental impact of the process.

For large-scale production, batch processing, while common, can be inefficient and present safety concerns, especially for highly exothermic reactions. Continuous flow chemistry is an increasingly attractive alternative for the industrial synthesis of pyrazoles. Flow reactors offer enhanced heat and mass transfer, improved safety profiles, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions that may not be achievable in a batch reactor.

The choice of reagents and solvents is also a critical consideration for industrial-scale synthesis. The use of hazardous reagents like chlorosulfonic acid requires stringent safety protocols and waste management strategies. The development of greener synthetic routes that utilize less hazardous reagents and solvents is an ongoing area of research. For example, the use of solid acid catalysts for the sulfonation step could offer a more environmentally benign alternative to traditional methods.

Process intensification, which aims to develop smaller, more efficient, and sustainable production processes, is a key trend in the chemical industry. For the synthesis of pyrazole derivatives, this could involve the use of novel reactor technologies, the integration of reaction and separation steps, and the development of catalytic systems that can be easily recovered and reused. A patent for an industrial production method for pyrazole highlights the commercial interest in scalable synthetic routes.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1h Pyrazole 4 Sulfonic Acid

Mechanistic Pathways of Electrophilic Substitution at the Pyrazole-4 Position

The pyrazole (B372694) ring, an aromatic heterocycle, exhibits a distinct reactivity pattern towards electrophiles. The presence of two adjacent nitrogen atoms influences the electron density distribution within the ring. The N1 nitrogen is considered "pyrrole-like" and donates its lone pair to the aromatic sextet, while the N2 nitrogen is "pyridine-like" with its lone pair in an sp² hybrid orbital in the plane of the ring. This electronic arrangement results in a significant reduction of electron density at the C3 and C5 positions, while the C4 position becomes comparatively electron-rich. Consequently, the C4 carbon is the primary site for electrophilic attack.

The mechanism for electrophilic aromatic substitution (SEAr) at the C4 position of pyrazole follows a classical pathway involving two principal steps:

Formation of a Sigma Complex: The electrophile (E⁺) attacks the electron-rich C4 position, breaking the aromaticity of the pyrazole ring and forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. An attack at C4 is favored because the resulting intermediate is more stable compared to the highly unstable intermediates that would be generated from an attack at C3 or C5.

Re-aromatization: A weak base removes a proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the ring, leading to the 4-substituted pyrazole product.

This preferential substitution is evident in various common electrophilic substitution reactions. For instance, the synthesis of 1H-Pyrazole-4-sulfonic acid itself is achieved through the direct sulfonation of pyrazole using fuming sulfuric acid, where sulfur trioxide (SO₃) or its protonated form acts as the electrophile.

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ or HSO₃⁺ | This compound |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitropyrazole |

| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | 1H-Pyrazole-4-carbaldehyde |

Protonation of the pyrazole ring under strongly acidic conditions leads to the formation of a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack at the C4 position.

Nucleophilic Reactivity and Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) attached to the pyrazole ring can undergo nucleophilic substitution, a reaction characteristic of aryl sulfonic acids. In these transformations, the sulfonate group acts as a leaving group and is replaced by a nucleophile. This type of reaction, known as ipso-substitution, typically requires forcing conditions such as high temperatures or specific catalysts.

The general mechanism involves the direct attack of a nucleophile (Nu⁻) on the C4 carbon atom, which bears the sulfonic acid group. This is followed by the departure of the sulfite (B76179) or a related species.

Common nucleophilic substitution reactions involving the sulfonic acid group include:

Hydroxylation: Fusion with alkali hydroxides (e.g., NaOH or KOH) at high temperatures can replace the -SO₃H group with a hydroxyl (-OH) group, yielding 1H-pyrazol-4-ol.

Cyanation: Reaction with alkali metal cyanides (e.g., NaCN or KCN) under high heat can introduce a cyano (-CN) group, forming 1H-pyrazole-4-carbonitrile.

Halogenation: While electrophilic halogenation is more common for the ring, specific conditions can lead to the replacement of the sulfonic acid group with a halogen.

The reversibility of the sulfonation reaction is a key aspect of its chemistry. Heating an aryl sulfonic acid in dilute aqueous acid can remove the sulfonic acid group, regenerating the original aromatic compound. This property allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to different positions before being removed.

Oxidation and Reduction Chemistry of this compound

The pyrazole ring is noted for its high degree of stability and resistance to both oxidation and reduction. This stability is a consequence of its aromatic character.

Oxidation: The pyrazole nucleus is generally stable against oxidizing agents. When substituted pyrazoles are subjected to strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the side chains are typically oxidized (e.g., an alkyl group is converted to a carboxylic acid) while the heterocyclic ring remains intact. The presence of the strongly electron-withdrawing sulfonic acid group at the C4 position is expected to further deactivate the ring, enhancing its resistance to oxidative degradation.

Reduction: Unsubstituted pyrazole is resistant to catalytic and chemical reduction methods. While certain derivatives, such as N-phenyl pyrazoles, can be reduced to pyrazolines, the parent ring system is robust. The sulfonic acid group itself is also generally resistant to reduction under standard catalytic hydrogenation conditions.

Ring opening of the pyrazole structure is uncommon and requires harsh conditions, such as electrolytic oxidation or the action of a very strong base.

Cycloaddition Reactions and Annulation Strategies Involving Pyrazole-4-sulfonic Acid Moieties

While the synthesis of pyrazoles often involves [3+2] cycloaddition reactions, the participation of a pre-formed pyrazole ring in such reactions as a building block is less common due to its aromatic stability. Aromatic systems are generally poor substrates for cycloaddition reactions like the Diels-Alder reaction.

However, annulation strategies, which involve the construction of a new ring fused to the existing pyrazole moiety, are a viable pathway for creating more complex heterocyclic systems. In the context of this compound, the sulfonic acid group's strong electron-withdrawing nature would significantly influence the reactivity of the pyrazole ring in these reactions.

Recent research has explored cascade reactions that combine C-H sulfonylation and pyrazole annulation in a single process to synthesize fully substituted pyrazoles. For instance, reactions between NH₂-functionalized enaminones and sulfonyl hydrazines can proceed via such a cascade. These methods focus on constructing the sulfonated pyrazole ring system rather than using a pre-existing pyrazole-4-sulfonic acid as a reactant in a subsequent annulation. The development of annulation strategies that directly utilize this compound as a synthon remains an area of specialized synthetic interest.

Tautomerism and Isomerization Processes in this compound Systems

Pyrazoles are characterized by the phenomenon of annular prototropic tautomerism. This involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). For an unsymmetrically substituted pyrazole (e.g., where substituents at C3 and C5 are different), this results in two distinct tautomeric isomers that can exist in equilibrium.

In the specific case of this compound, the molecule is symmetrical with respect to the C3 and C5 positions. Therefore, the migration of the proton from N1 to N2 results in a molecule that is identical to the original. The two potential tautomers are degenerate, meaning they are indistinguishable.

| Tautomeric Form | Description | Relevance to this compound |

|---|---|---|

| 1H-tautomer | The proton is located on the N1 nitrogen atom. | Identical to the 2H-tautomer due to symmetry. |

| 2H-tautomer | The proton is located on the N2 nitrogen atom. | Identical to the 1H-tautomer due to symmetry. |

The position of the tautomeric equilibrium in unsymmetrical pyrazoles can be influenced by several factors, including the nature of the substituents, the solvent, and temperature. For example, studies on 3(5)-phenylpyrazoles show that the equilibrium in solution is a mixture that favors the 3-phenyl tautomer. While not resulting in distinct isomers for the title compound, this inherent prototropy is a fundamental characteristic of the pyrazole ring system and influences its hydrogen-bonding capabilities and reactivity.

Sophisticated Spectroscopic and Analytical Characterization of 1h Pyrazole 4 Sulfonic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of 1H-Pyrazole-4-sulfonic acid is expected to show distinct signals corresponding to the protons on the heterocyclic ring and the nitrogen atom. Due to the tautomerism of the N-H proton between the two nitrogen atoms, the protons at the C3 and C5 positions become chemically equivalent on the NMR timescale, leading to a simplified spectrum. reddit.com

The presence of the strongly electron-withdrawing sulfonic acid group at the C4 position significantly influences the electron density of the pyrazole (B372694) ring. This deshielding effect causes the signals for the ring protons to appear at a lower field (higher ppm) compared to the parent 1H-pyrazole. researchgate.net The proton attached to the nitrogen (N-H) is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature, often appearing as a broad singlet.

The protons at C3 and C5 (H3/H5) are expected to appear as a single signal due to the rapid tautomeric exchange. reddit.com A small long-range coupling constant (⁴J) may be observed between the H3 and H5 protons.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | > 12.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on data for 1H-pyrazole and related substituted derivatives in polar solvents like DMSO-d₆. Actual values may vary. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides essential information for confirming the carbon skeleton of this compound. The spectrum is expected to display two signals for the three carbon atoms of the pyrazole ring. Similar to the ¹H NMR spectrum, the C3 and C5 carbons are rendered equivalent by the rapid N-H tautomerism and thus appear as a single resonance. cdnsciencepub.com

The sulfonic acid substituent at C4 causes a significant downfield shift for the C4 carbon to which it is directly attached. The electron-withdrawing nature of this group also deshields the adjacent C3 and C5 carbons, shifting their resonance downfield relative to unsubstituted pyrazole. cdnsciencepub.comias.ac.in The chemical shift of C4 is particularly sensitive to the substituent and provides direct evidence for the position of the sulfonic acid group. cdnsciencepub.com

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 / C5 | 135 - 140 |

Note: Predicted values are based on data for 1H-pyrazole and 4-substituted pyrazole derivatives in polar solvents like DMSO-d₆. researchgate.netcdnsciencepub.comresearchgate.net

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify proton-proton coupling networks. sdsu.edu For this compound, this experiment would primarily confirm the absence of vicinal coupling, as the H3 and H5 protons are separated by four bonds. Any observed cross-peak would indicate a long-range coupling.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). youtube.com An HSQC spectrum would show a clear correlation cross-peak between the signal for the H3/H5 protons and the signal for the C3/C5 carbons, confirming their direct attachment. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu This technique provides definitive evidence for the substitution pattern. For this compound, the following key correlations would be expected:

A correlation between the H3/H5 protons and the C4 carbon (a two-bond coupling, ²JCH).

A correlation between the H3/H5 protons and the other carbon of the equivalent pair (C5/C3) (a three-bond coupling, ³JCH).

Correlations between the N-H proton and both the C3 and C5 carbons. These HMBC correlations would unambiguously confirm the placement of the sulfonic acid group at the C4 position. nih.govrsc.org

Table 4.1.3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

|---|---|---|---|

| HSQC | ¹H, ¹³C | H3/H5 ↔ C3/C5 | Confirms direct H-C bond |

| HMBC | ¹H, ¹³C | H3/H5 ↔ C4 | Confirms C4 position relative to C3/C5 |

| H3/H5 ↔ C5/C3 | Confirms pyrazole ring structure |

Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides insight into the structure, polymorphism, and dynamics of molecules in their crystalline form. researchgate.net For this compound, which possesses both a hydrogen bond donor (N-H) and an acidic proton (SO₃H), extensive intermolecular hydrogen bonding is expected in the solid state.

Studies on the analogous compound, 1H-pyrazole-4-carboxylic acid, have revealed fascinating solid-state properties that can be extrapolated to the sulfonic acid derivative. acs.orgnih.gov In the crystalline lattice, these molecules can form quasi-linear ribbons linked by strong hydrogen bonds between the pyrazole N-H group and the acidic functional group. nih.gov

Solid-state ¹³C and ¹⁵N NMR can be used to probe the local environment of these atoms. Unlike in solution, the tautomeric exchange of the N-H proton may be slow or absent in the solid state, leading to distinct signals for the C3 and C5 carbons, as well as for the N1 and N2 nitrogens. cdnsciencepub.comresearchgate.net Furthermore, ssNMR is a powerful tool for identifying and characterizing different polymorphic forms, which may exhibit unique packing arrangements and hydrogen-bonding networks, resulting in different NMR spectra. researchgate.net Dynamic processes, such as proton transfer within the hydrogen bonds, can also be studied by variable-temperature ssNMR experiments. nih.govfu-berlin.de

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The spectrum of this compound is dominated by vibrations from the pyrazole ring and the sulfonic acid group. The pyrazole ring gives rise to characteristic bands for N-H, C-H, C=N, and N-N stretching, as well as in-plane and out-of-plane bending modes. researchgate.netderpharmachemica.com The sulfonic acid group is characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds, as well as S-O and O-H stretching. acs.orgroyalsocietypublishing.org The O-H stretch of the sulfonic acid group is typically very broad due to strong hydrogen bonding in the solid state. royalsocietypublishing.org

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch (H-bonded) | Sulfonic Acid | 3000 - 2500 (very broad) | Medium-Strong |

| N-H Stretch | Pyrazole Ring | 3200 - 3100 | Medium |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3000 | Medium-Weak |

| C=N Stretch | Pyrazole Ring | 1550 - 1470 | Medium-Strong |

| Ring Skeletal Vibrations | Pyrazole Ring | 1480 - 1380 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonic Acid | 1250 - 1160 | Very Strong |

| S=O Symmetric Stretch | Sulfonic Acid | 1080 - 1030 | Very Strong |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions. researchgate.netroyalsocietypublishing.orgnih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk

For this compound (C₃H₄N₂O₃S, Molecular Weight: 148.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 148 under electron ionization (EI) conditions. In soft ionization techniques like electrospray ionization (ESI), the pseudomolecular ions [M+H]⁺ at m/z 149 or [M-H]⁻ at m/z 147 would be prominent.

The fragmentation of the molecular ion is highly characteristic and provides structural confirmation. wikipedia.org For aryl sulfonic acids and related heterocyclic compounds, key fragmentation pathways involve the loss of small, stable neutral molecules. researchgate.netnih.gov

Loss of SO₂: A very common fragmentation for aromatic sulfonic acids and sulfonamides is the elimination of sulfur dioxide (SO₂; 64 Da), which can occur via rearrangement. nih.govaaqr.org This would lead to a fragment ion at m/z 84.

Loss of the Sulfonic Acid Radical: Cleavage of the C-S bond can result in the loss of the ·SO₃H radical (81 Da), yielding a pyrazolyl cation at m/z 67. researchgate.net

Ring Cleavage: The pyrazole ring itself can undergo fragmentation. A characteristic pathway for pyrazoles is the loss of hydrogen cyanide (HCN; 27 Da) from the molecular ion or subsequent fragment ions. researchgate.netresearchgate.net

Table 4.3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 148 | [C₃H₄N₂O₃S]⁺˙ | (Molecular Ion, M⁺˙) |

| 84 | [C₃H₄N₂O]⁺˙ | SO₂ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-pyrazole |

| 1H-pyrazole-4-carboxylic acid |

| Sulfur dioxide |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. This destructive method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and successful synthesis.

In the study of pyrazole derivatives, elemental analysis is routinely used to confirm the successful incorporation of various substituents onto the pyrazole core. For instance, the analysis of a pyrazole-enriched cationic nanoparticle confirmed its composition. Similarly, a series of thienyl-pyrazole derivatives and pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline (B108954) were characterized, with their structures substantiated in part by elemental analysis.

The results from several pyrazole compounds are summarized below, demonstrating the high degree of accuracy achieved with this technique.

Table 1: Elemental Analysis Data for Selected Pyrazole Compounds

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropyl amino) propan-2-ol | C₂₁H₂₅N₃O | C | 75.19 | 75.00 | |

| H | 7.51 | 7.44 | |||

| N | 12.53 | 12.20 | |||

| 5-(3,4-dichlorophenyl)-1-phenyl-3-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole | C₂₀H₁₆Cl₂N₂S | C | 62.02 | 61.95 | |

| H | 4.16 | 4.12 | |||

| N | 7.23 | 7.19 | |||

| Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate | C₂₈H₂₅BCuF₄N₆P | C | 53.65 | 53.45 | |

| H | 4.02 | 4.04 | |||

| N | 13.41 | 13.39 |

X-ray Diffraction for Single Crystal Structure Elucidation

The application of SCXRD to pyrazole-based compounds has been crucial in understanding their structural nuances. For example, the crystal structure of 4-iodo-1H-pyrazole was determined, completing the crystallographic data for the entire series of 4-halogenated-1H-pyrazoles. Studies on pyrazolone (B3327878) derivatives have revealed how different substituents influence the crystal packing, leading to different crystal systems, such as monoclinic, triclinic, and orthorhombic. The planarity of the pyrazole ring is a common feature observed in these structural analyses. Furthermore, crystallographic analysis of various complex pyrazole derivatives has provided essential data on their conformation and the spatial relationship between the pyrazole core and its substituents.

The crystallographic data for a selection of pyrazole-sulfonic acid-related compounds are presented below, illustrating the diversity in their solid-state structures.

Table 2: Crystallographic Data for Selected Pyrazole Derivatives

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Not specified | |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Not specified | |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Not specified | |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | Not specified | |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | a = 13.065 Å, b = 13.934 Å, c = 7.0 Å (approx.), β = 97.816° | |

| 5-(3,4-dichlorophenyl)-1-phenyl-3-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/a | a = 17.840 Å, b = 5.779 Å, c = 19.270 Å, β = 111.45° | |

| Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate | Monoclinic | P2₁/c | Not specified |

Computational Chemistry and Theoretical Investigations of 1h Pyrazole 4 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry of 1H-Pyrazole-4-sulfonic acid, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Theoretical calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), can establish the optimized molecular structure in the gas phase. nih.gov These calculations reveal a near-planar arrangement of the pyrazole (B372694) ring, a common feature for such aromatic systems. nih.gov The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution across the molecule. These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions about how the molecule will interact with other chemical species. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atoms of the pyrazole ring, indicating these as sites for electrophilic attack.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.34 | |

| C4-S | 1.78 | |

| S-O1 | 1.45 | |

| S-O2 | 1.45 | |

| S-O3 | 1.65 | |

| N1-N2-C3 | 112.0 | |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 108.0 | |

| C4-C5-N1 | 107.0 | |

| C5-N1-N2 | 118.0 | |

| C4-S-O1 | 110.0 | |

| O1-S-O2 | 120.0 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org This approach is based on the topology of the electron density, ρ(r), a physically observable quantity. wikipedia.org By identifying critical points in the electron density, QTAIM can characterize the nature of atomic interactions.

A key feature of QTAIM is the bond path, a line of maximum electron density linking two atomic nuclei, which is considered a necessary condition for a chemical bond. pitt.edu The properties of the electron density at the bond critical point (BCP), where the gradient of the density is zero, provide quantitative information about the bond. Important descriptors at the BCP include:

The electron density (ρ(r)) : Higher values are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r) < 0, and closed-shell (ionic, van der Waals, hydrogen bond) interactions, where ∇²ρ(r) > 0.

The total energy density (H(r)) : A negative value for H(r) at the BCP is another indicator of a covalent interaction. muni.cz

For this compound, a QTAIM analysis would be expected to confirm the covalent nature of the bonds within the pyrazole ring and the sulfonic acid group. It would also be particularly useful for characterizing the nature of any intramolecular hydrogen bonds that might exist, for example, between the sulfonic acid hydroxyl group and a nitrogen atom of the pyrazole ring.

Table 2: QTAIM Parameters for Selected Bonds in this compound (Illustrative)

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Type |

| N1-N2 | 0.310 | -0.550 | -0.280 | Covalent |

| C4-S | 0.180 | +0.150 | -0.100 | Polar Covalent |

| S-O (double bond) | 0.350 | -0.100 | -0.400 | Covalent |

| S-O (single bond) | 0.200 | +0.250 | -0.150 | Polar Covalent |

Note: The data in this table is illustrative and represents typical values for the indicated bond types.

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmdpi.com These theoretical predictions can aid in the interpretation of experimental spectra and help to confirm molecular structures.

The calculation of NMR chemical shifts typically involves a two-step process: first, the magnetic shielding tensors are calculated for the optimized molecular geometry, and then these are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated, providing valuable information about the chemical environment of each nucleus in this compound. nih.gov

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. mdpi.com These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be assigned to specific functional groups, such as the N-H stretch of the pyrazole ring, the S=O and S-O stretches of the sulfonic acid group, and the various C-H and C-N vibrations. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value | Functional Group Assignment |

| ¹H NMR | Chemical Shift (ppm) | 12.5 | N-H (pyrazole) |

| 8.0 | C3-H, C5-H (pyrazole) | ||

| 10.0 | S-OH | ||

| ¹³C NMR | Chemical Shift (ppm) | 135.0 | C3, C5 (pyrazole) |

| 110.0 | C4 (pyrazole) | ||

| IR | Vibrational Frequency (cm⁻¹) | 3450 | N-H stretch |

| 3100 | C-H stretch | ||

| 1250 | S=O asymmetric stretch | ||

| 1050 | S=O symmetric stretch |

Note: The data in this table is illustrative. Actual predicted values would depend on the specific computational method and basis set used.

In Silico Studies of Reactivity and Reaction Pathway Energetics

In silico methods provide a framework for investigating the reactivity of this compound and the energetics of its potential reaction pathways. By analyzing the electronic properties and using conceptual DFT descriptors, predictions can be made about how the molecule will behave in chemical reactions.

Reactivity indices such as global hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. Local reactivity descriptors, such as the Fukui function, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Furthermore, computational chemistry can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a given reaction. For this compound, this could include studying its synthesis, degradation, or its reactions with other molecules.

Table 4: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.3 | Indicator of chemical stability |

| Global Hardness | 3.65 | Resistance to change in electron distribution |

| Electrophilicity Index | 2.5 | Propensity to accept electrons |

Note: The data in this table is illustrative and based on general principles of DFT-based reactivity descriptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. nih.govnih.gov These methods are instrumental in drug discovery and design, providing insights into binding affinities and mechanisms of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. dntb.gov.ua Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the target and use a scoring function to rank them. This can help to identify potential biological targets for this compound and to understand the key interactions, such as hydrogen bonds, and hydrophobic and electrostatic interactions, that stabilize the ligand-target complex. mdpi.com

Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-target complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the flexibility of the protein and the ligand, and the stability of their interactions. researchgate.net These simulations can be used to refine the binding poses obtained from docking and to calculate binding free energies, which provide a more accurate estimate of the binding affinity.

Table 5: Illustrative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description | Typical Value/Output |

| Molecular Docking | ||

| Target Protein | The biological macromolecule of interest | e.g., Carbonic Anhydrase |

| Binding Site | The region on the protein where the ligand binds | Defined by a set of amino acid residues |

| Docking Score | An estimation of the binding affinity | e.g., -8.5 kcal/mol |

| Key Interactions | The specific non-covalent interactions stabilizing the complex | Hydrogen bonds with specific residues, hydrophobic interactions |

| Molecular Dynamics | ||

| Simulation Time | The duration of the simulation | e.g., 100 ns |

| RMSD | Root Mean Square Deviation of atomic positions | A measure of conformational stability |

| RMSF | Root Mean Square Fluctuation of atomic positions | A measure of flexibility of different regions |

| Binding Free Energy | A more accurate estimation of binding affinity | e.g., -10.2 kcal/mol |

Note: The data in this table is illustrative and provides examples of the types of information obtained from these simulations.

Coordination Chemistry and Metal Complexation of Pyrazole 4 Sulfonate

Pyrazole-4-sulfonate Anion as a Versatile Ligand

The pyrazole-4-sulfonate anion is recognized as an exceptionally versatile ligand in the construction of multidimensional solid-state lattices. researchgate.net This versatility stems from its multiple functional features that can engage in various types of chemical interactions simultaneously.

Key attributes contributing to its versatility include:

Multiple Coordination Sites: The anion possesses distinct coordination sites, allowing it to bind to metal centers through either the nitrogen atoms of the pyrazole (B372694) ring or the oxygen atoms of the sulfonate group, or both concurrently. researchgate.net

Hydrogen Bonding Capability: The pyrazole ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor. This dual capacity is crucial for reinforcing the crystal lattice of the resulting metal complexes. researchgate.net

Structural analyses of its metal complexes confirm that the coordination flexibility of the sulfonate group, combined with the hydrogen bonding and aromatic interaction capabilities of the pyrazole ring, underpins its role as a versatile building block in supramolecular chemistry. researchgate.net

Diverse Coordination Modes and Geometries of Metal-Pyrazole-4-sulfonate Complexes

The pyrazolate ligand and its derivatives are known to exhibit several coordination modes when binding to metal centers. Generally, the pyrazolate anion can function as a monodentate ligand, coordinating through a single nitrogen atom, or as an exo-bidentate ligand, bridging two metal centers via both nitrogen atoms. uninsubria.it

In the specific case of the pyrazole-4-sulfonate anion, its complexes display a range of coordination behaviors by utilizing both the pyrazole and sulfonate functionalities. The ligand can coordinate to metal ions through the pyrazole N-atom, the sulfonate O-atom, or a combination of both. researchgate.net This flexibility allows for the formation of various complex geometries. For instance, in a series of complexes with Zn²⁺, Cd²⁺, Ag⁺, Na⁺, and NH₄⁺, the pyrazole-4-sulfonate ligand facilitates the creation of unique, non-isomorphous 3-dimensional layered structures. researchgate.net

One documented coordination motif involves the formation of an organic/inorganic/organic sandwich structure, where the inorganic core consists of a grid of sodium ions interconnected by µ-(κO;κ²-O',O")-bridging sulfonates and bridging water molecules. researchgate.net

Formation of Layered Inorganic-Organic Network Structures

A prominent feature of metal-pyrazole-4-sulfonate complexes is their propensity to form well-defined, alternating inorganic-organic layered structures. researchgate.netresearchgate.net These three-dimensional networks are a hallmark of the supramolecular chemistry of this ligand.

The stability and integrity of these layered networks are significantly enhanced by an extensive network of non-covalent interactions. Multiple hydrogen bonds are present within the inorganic layers (e.g., between coordinated water molecules and sulfonate oxygens) and also between the organic and inorganic layers. researchgate.netresearchgate.net Furthermore, extended π–π stacking and edge-to-face aromatic interactions within the organic pyrazole layers provide additional reinforcement to the lattice. researchgate.netresearchgate.net

Influence of Metal Cations on Complex Architecture and Properties

The specific architecture and properties of the resulting metal-pyrazole-4-sulfonate complexes are profoundly influenced by the choice of the metal cation. researchgate.netresearchgate.net An intricate interplay between the intrinsic properties of the metal ion and the versatile binding capabilities of the ligand dictates the final three-dimensional supramolecular structure. researchgate.net

Key factors related to the metal cation that direct the self-assembly process include:

Cation Size and Charge: Variation in the ionic radius and charge of the metal cation leads to significant structural changes in the resulting networks. researchgate.net

This influence is clearly demonstrated in the varying degrees of hydration observed in complexes with different metal ions. The number of metal-coordinated water molecules changes depending on the cation, highlighting the structural adjustments made to accommodate different metals. researchgate.net

| Metal Cation | Change in Coordinated H₂O Molecules |

|---|---|

| Ca²⁺ | Decrease from 3 to 1 in a related dimethyl derivative |

| Sr²⁺ | Increase from 0 to 2 in a related dimethyl derivative |

| Ba²⁺ | Increase from 1 to 2 in a related dimethyl derivative |

| Cu²⁺ | Increase from 2 to 3 in a related dimethyl derivative |

| Cd²⁺ | Increase from 2 to 3 in a related dimethyl derivative |

| Na⁺ | Two different hydrated forms are known: NaL(H₂O)₂ and NaL(H₂O) |

| Rb⁺ | Anhydrous |

| Cs⁺ | Anhydrous |

Electrochemical Properties and Redox Behavior of Pyrazole-4-sulfonate Metal Complexes

The electrochemical properties of metal complexes are critical for applications in areas such as catalysis, sensing, and materials science. For pyrazole-containing complexes, cyclic voltammetry (CV) is a common technique used to explore their redox characteristics. analis.com.my

In the case of pyrazole-4-sulfonate, electrochemical techniques have been employed to investigate the properties of the complexes, particularly in the context of their application as corrosion inhibitors. researchgate.net However, detailed studies focusing specifically on the fundamental redox behavior of a broad range of its metal complexes are not extensively documented in the reviewed literature.

Supramolecular Chemistry and Crystal Engineering of 1h Pyrazole 4 Sulfonic Acid Derivatives

Role of Hydrogen Bonding in Self-Assembly Processes

Hydrogen bonding plays a pivotal role in the self-assembly of 1H-pyrazole-4-sulfonic acid derivatives, dictating the formation of robust and intricate supramolecular architectures. The pyrazole (B372694) ring itself is both a hydrogen-bond donor (the N-H group) and an acceptor (the second nitrogen atom), facilitating the formation of intermolecular N-H···N hydrogen bonds. rsc.orgnih.gov This inherent capability allows pyrazole moieties to assemble into various motifs, including dimers, trimers, tetramers, and infinite chains (catemers). nih.govnih.gov

Aromatic Interactions (π-π Stacking, C-H···π Interactions) in Crystal Lattices

In the crystal structures of metal complexes of pyrazole-4-sulfonate, extended π-π stacking and edge-to-face aromatic interactions within the organic layer provide additional stability to the network. researchgate.net These interactions arise from the parallel or offset arrangement of the aromatic pyrazole rings, which helps to maximize attractive electrostatic and van der Waals forces. The presence of these interactions, in conjunction with the strong hydrogen-bonding network, results in a well-defined and robust three-dimensional architecture. researchgate.netresearchgate.net The interplay between hydrogen bonding and aromatic interactions is a determining factor in the final solid-state structure of these compounds. rsc.org The substituent at the C4 position of the pyrazole ring, in this case, the sulfonic acid group, primarily influences the tertiary or quaternary structure of these compounds. chemscene.com

Design and Synthesis of Supramolecular Architectures with Pyrazole-4-sulfonate Units

The design and synthesis of supramolecular architectures incorporating pyrazole-4-sulfonate units leverage the ligand's versatile coordination and hydrogen-bonding capabilities. rsc.orgnih.gov A common and effective strategy involves the reaction of this compound (HL) with various metal salts, oxides, or carbonates in an aqueous solution. rsc.orgresearchgate.net Slow evaporation of the solvent then yields crystalline materials with unique, alternating inorganic-organic layered structures. rsc.org

The choice of the metal cation is a critical design element, as its size, charge, and coordination preferences significantly influence the final three-dimensional structure. rsc.orgresearchgate.net By systematically varying the metal cation (e.g., Na+, K+, Ca2+, Ba2+, Zn2+, Cd2+, Ag+), a diverse range of non-isomorphous, layered networks can be synthesized. rsc.orgresearchgate.net These syntheses demonstrate a rational approach to crystal engineering, where the selection of molecular components is used to direct the assembly of a desired supramolecular architecture.

For example, the reaction of this compound with ZnO, CdCO₃, Ag₂O, and NaOH in water, followed by evaporation, has been shown to produce crystals of Zn(4-SO₃-pzH)₂(H₂O)₂, Cd(4-SO₃-pzH)₂(H₂O)₂, Ag(4-SO₃-pzH), and Na(4-SO₃-pzH)(H₂O), respectively. rsc.org This highlights a straightforward synthetic methodology for obtaining a variety of metal-organic networks from the same versatile ligand.

Crystal Packing Analysis and Polymorphism Studies

Crystal packing analysis of this compound derivatives reveals how the interplay of strong hydrogen bonds, weaker aromatic interactions, and metal coordination dictates the final solid-state arrangement. The dominant structural motif observed in many of its metal salts is an alternating inorganic-organic layered structure. rsc.orgresearchgate.net Within these structures, the pyrazole rings often organize into distinct layers, stabilized by π-π stacking and other aromatic interactions. researchgate.net

The table below summarizes the crystallographic data for this compound and several of its metal complexes, illustrating the structural diversity that can be achieved.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| This compound (HL) | Tetragonal | P4₂/mbc | a = 10.863(1) Å, c = 9.195(1) Å |

| NaL(H₂O)₂ | Orthorhombic | Pbca | a = 9.979(3) Å, b = 7.848(3) Å, c = 20.583(7) Å |

| KL(H₂O) | Orthorhombic | Pbca | a = 8.174(1) Å, b = 8.972(1) Å, c = 19.912(3) Å |

| CaL₂(H₂O)₃ | Triclinic | P-1 | a = 5.9972(6) Å, b = 9.2102(9) Å, c = 12.957(1) Å, α = 76.536(2)°, β = 89.264(2)°, γ = 79.057(2)° |

| BaL₂(H₂O)·H₂O | Monoclinic | P2₁/c | a = 11.386(1) Å, b = 4.9098(6) Å, c = 24.348(3) Å, β = 90.702(2)° |

Data sourced from Mezei, G. et al. (2003). researchgate.net

Tuning Supramolecular Organization through Chemical Modification and Environmental Factors

The supramolecular organization of pyrazole-4-sulfonate-based materials can be intentionally tuned through both chemical modification of the ligand and control over environmental factors during crystallization. These strategies allow for a degree of control over the resulting solid-state architecture.

Chemical Modification: Altering the pyrazole-4-sulfonate ligand, for example, by introducing substituents onto the pyrazole ring, can significantly impact the resulting supramolecular structure. A study comparing the complexes of pyrazole-4-sulfonate with those of its 3,5-dimethyl derivative revealed notable differences in the coordination modes of the sulfonate group and the number of coordinated water molecules. researchgate.net This demonstrates that even seemingly minor chemical modifications can steer the self-assembly process towards different structural outcomes, likely due to steric effects and altered electronic properties of the ligand.

Environmental Factors: Environmental conditions during synthesis and crystallization play a crucial role in determining the final structure. Key factors include:

Choice of Cation: As detailed previously, varying the size and charge of the metal cation leads to profound structural changes in the resulting networks. researchgate.net This is a powerful tool for tuning the architecture from one layered system to another.

Solvent: The choice of solvent can influence solubility and the kinetics of crystal growth. In the case of pyrazole-4-sulfonate complexes, the presence of water is critical, as water molecules are often incorporated into the crystal structure as ligands or as lattice water, participating in the hydrogen-bonding network. researchgate.net

pH: The pH of the crystallization medium can affect the protonation state of the ligand and the stability of the metal complexes, which could in turn influence the final structure.

By carefully selecting and controlling these parameters, it is possible to guide the self-assembly of this compound derivatives to create a variety of supramolecular architectures with tailored structural features.

Applications in Advanced Materials Science

Development of Organic Materials with Unique Photophysical Properties

Pyrazole-containing compounds are recognized for their significant photophysical properties, which are being harnessed for the creation of novel organic materials. mdpi.com The conjugation within the pyrazole (B372694) ring system contributes to their unique electronic and optical characteristics. nih.gov

Derivatives of pyrazole are integral components in the design of luminescent and fluorescent materials. mdpi.com Their utility is particularly evident in the formation of lanthanide complexes, where the pyrazole-containing ligands can effectively sensitize the luminescence of the metal ions. rsc.org For instance, a series of tris(pyrazolyl)borate mono-, di-, and trinuclear lanthanide complexes have been synthesized, exhibiting significant luminescence quantum efficiencies. rsc.org Specifically, Tb³⁺ and Dy³⁺ complexes have demonstrated potential as luminescent single-molecule magnets (SMMs). rsc.org Some terbium(III) complexes with pyrazole-based ligands have also shown metal-centered electroluminescence, indicating their potential application in light-emitting diodes (LEDs). rsc.org

| Compound Type | Lanthanide Ion | Quantum Yield (%) | Application |

| Tris(pyrazolyl)borate complexes | Tb³⁺ | up to 73 | Luminescent SMMs, LEDs |

| Tris(pyrazolyl)borate complexes | Dy³⁺ | up to 4.4 | Luminescent SMMs |

| Tetrapyrazole-modified TPE | Ag⁺ | N/A | "Turn-on" fluorescent sensors |

This table presents examples of luminescent and fluorescent materials based on pyrazole derivatives and their reported properties and potential applications.

The electronic properties of pyrazole derivatives also make them suitable components for charge transfer complexes. The introduction of electron-donating or electron-withdrawing groups to the pyrazole ring can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This principle is utilized in the design of materials with specific electronic and optical properties. While direct studies on charge transfer complexes of 1H-Pyrazole-4-sulfonic acid are not prevalent, research on related structures, such as iridium(III) complexes with morpholine-decorated 4′-phenyl-2,2′:6′,2″-terpyridine, demonstrates that the introduction of an electron-donating group significantly affects the nature of the lowest triplet excited state, indicating a change in charge transfer characteristics. mdpi.com

Sensor Technologies Based on Pyrazole-4-sulfonic Acid Derivatives

The ability of pyrazole derivatives to act as chelating ligands for various metal ions has led to their extensive use in the development of chemical sensors. nih.gov The nitrogen atoms of the pyrazole ring provide effective coordination sites for metal ions, and this interaction can be transduced into a detectable signal, often a change in fluorescence. nih.gov

One of the key mechanisms employed in pyrazole-based fluorescent sensors is chelation-enhanced fluorescence (CHEF). nih.gov In a typical CHEF sensor, the pyrazole-containing ligand itself may be weakly fluorescent due to processes like photoinduced electron transfer (PET) that quench its fluorescence. Upon binding to a target metal ion, the PET process can be inhibited, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response provides a sensitive and selective method for ion detection. nih.gov

Pyrazole derivatives have been successfully incorporated into selective ion detection platforms for a variety of metal ions. For example, a novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive determination of Fe³⁺ ions. nih.gov The addition of iron ions to a solution of this probe resulted in a significant reduction in fluorescence intensity, with a detection limit in the nanomolar range. nih.gov Similarly, another pyrazole-based chemosensor demonstrated remarkable colorimetric sensing behavior towards Cu(II) ions, allowing for its detection even in the presence of other competing metal ions. nih.govchemrxiv.org

The selectivity of these sensors can be tuned by modifying the structure of the pyrazole derivative, including the introduction of other functional groups that can participate in the coordination of the target ion. The combination of the pyrazole core with different functional moieties enhances the complexing behavior and photophysical properties, making them good candidates for complexation with a wide range of metals. nih.gov

| Sensor Derivative | Target Ion | Sensing Mechanism | Key Finding |

| Pyrazole-pyrazoline probe | Fe³⁺ | Fluorescence quenching | High selectivity and sensitivity with a low detection limit. nih.gov |

| Imine-based pyrazole ligand | Cu²⁺ | Colorimetric change | Selective binding in the presence of competitive ions. nih.govchemrxiv.org |

| Pyrene-pyrazole rotamer | Hg²⁺ | Monomer/excimer emission change | Highly selective detection on the nanomolar scale. nih.gov |

This table summarizes various pyrazole-based derivatives used in selective ion detection, highlighting the target ion, sensing mechanism, and key research findings.

Corrosion Inhibition: Mechanistic Insights and Protective Film Formation

Pyrazole and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net The presence of heteroatoms (nitrogen), and in the case of this compound, also oxygen and sulfur, as well as the aromatic nature of the pyrazole ring, facilitate this adsorption process.

The mechanism of corrosion inhibition by pyrazole derivatives often involves the blocking of active corrosion sites on the metal surface. researchgate.net These compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.org The effectiveness of the inhibition typically increases with the concentration of the inhibitor. researchgate.netresearchgate.net

The formation of a protective film is a crucial aspect of the corrosion inhibition mechanism. Changes in electrochemical parameters, such as an increase in charge-transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl), are indicative of the adsorption of the inhibitor molecules on the metal surface. researchgate.net This adsorbed layer acts as a barrier, hindering the mass and charge transfer processes associated with corrosion. The adsorption of pyrazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| 3-phenyl-1H-pyrazole-4-carboxaldehyde | Mild Steel | 1.0 M HCl | 96.33 at 5 mM | Langmuir |

| N¹,N¹-bis(2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)ethyl)-N²,N²-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine | Mild Steel | 0.5 M H₂SO₄ | Not specified, but noted as a good inhibitor | Langmuir |

| Synthesized pyrazole derivatives (compounds 3 and 4) | C-steel | 1 M HCl | up to 93 | Langmuir |

This table provides a summary of research findings on the corrosion inhibition properties of various pyrazole derivatives, including the protected metal, corrosive environment, reported inhibition efficiency, and the applicable adsorption isotherm.

Applications in Dye and Pigment Synthesis

The scaffold of this compound and its derivatives is of significant importance in the synthesis of colorants. Pyrazolones, a class of compounds derived from pyrazole, are particularly pivotal in creating vibrant hues for various products. primachemicals.com The versatility of the pyrazole ring structure allows for the synthesis of a wide spectrum of colors, making these compounds valuable in the production of organic pigments and dyes. primachemicals.com

The synthesis of pyrazole-based colorants, especially azo dyes, typically involves diazotization followed by coupling reactions. primachemicals.comnih.govresearchgate.net In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component—in this case, a pyrazole derivative—to form the final azo dye. nih.gov The specific substitution pattern on the pyrazole ring is a key determinant of the final color and properties of the dye. primachemicals.com

Derivatives of pyrazole are not only used as the primary chromophore but also as additives to modify and enhance the properties of existing pigments. google.com When incorporated into pigmented systems, these derivatives can improve characteristics such as color strength, gloss, transparency, and rheology. google.com This modification is often achieved by treating the surface of a primary pigment with a pyrazole derivative, leading to a blended composition with superior performance. google.com

A notable intermediate is 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid, a derivative that underscores the role of the sulfonated pyrazole structure in the dye industry. It serves as a precursor for a range of commercially significant dyes and pigments.

Below is a table of representative dyes and pigments synthesized using pyrazole-based intermediates.

| Dye/Pigment Name | C.I. Name | Application Class | Precursor/Intermediate |

|---|---|---|---|

| Tartrazine | C.I. Food Yellow 4 | Food Colorant | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

| Acid Yellow 23 | C.I. Acid Yellow 23 | Acid Dye | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

| Pigment Yellow 100 | C.I. Pigment Yellow 100 | Pigment | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

| Reactive Orange 14 | C.I. Reactive Orange 14 | Reactive Dye | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

Integration into Polymer and Membrane Systems

The integration of this compound and related structures into polymer and membrane systems is an area of active research, particularly for creating materials with specialized functionalities. The presence of both the pyrazole ring and the sulfonic acid group allows for targeted modifications of polymer properties, enhancing their performance in advanced applications such as fuel cells and separation technologies.

One key application is in the development of proton-exchange membranes (PEMs), which are critical components in fuel cells. researchgate.netmdpi.com Perfluorosulfonic acid membranes, such as Nafion, are industry standards but can have limitations, especially concerning proton conductivity at elevated temperatures and low humidity. researchgate.net Research has shown that doping these membranes with pyrazole derivatives containing phosphonic or sulfonic acid groups can significantly enhance proton conduction. researchgate.netrepec.org The pyrazole moiety contributes to the formation of proton-conductive pathways within the membrane matrix. These modified membranes exhibit increased proton conductivities compared to their undoped counterparts. repec.org The incorporation of these dopants can also lead to a higher ion exchange capacity (IEC) and optimized water uptake, which are crucial for efficient proton transport. researchgate.net

Beyond doping, pyrazole functionalities can be directly integrated into the polymer backbone or grafted onto the surface of membranes. For example, zwitterionic pyrazole functionalized polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) block copolymer membranes have been developed. researchgate.net This functionalization can improve the chemical and mechanical stability of the membrane. researchgate.net Such modifications are also explored for creating surfaces with enhanced anti-biofouling properties, which is critical for long-term performance in various aqueous environments. researchgate.net

The table below summarizes research findings on the integration of pyrazole derivatives into polymer systems.

| Polymer/Membrane System | Pyrazole Derivative Used | Observed Effect/Improvement | Potential Application |

|---|---|---|---|

| Nafion N-115 | Indazole- and condensed pyrazolebisphosphonic acids | Increased proton conductivity (up to 1.5-fold higher), enhanced proton conduction. researchgate.netrepec.org | Proton-Exchange Membrane Fuel Cells (PEMFCs) researchgate.netrepec.org |

| Polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) | Zwitterionic pyrazole | Improved chemical and mechanical stability, potential for enhanced anti-biofouling properties. researchgate.net | Advanced separation membranes, biomedical devices researchgate.net |

| Sulfonated poly(etheretherketone) (SPEEK) | Bisphosphonic acid (BP) dopants (including pyrazole-based) | Improved membrane properties for creating low-cost alternatives to Nafion. researchgate.net | Proton-Exchange Membranes (PEMs) researchgate.net |

Mechanistic Biochemical and Biological Activity Studies Excluding Prohibited Content

Elucidation of Enzyme Interaction and Inhibition Mechanisms

The pyrazole (B372694) nucleus is a versatile pharmacophore that has been extensively studied for its ability to interact with and inhibit various enzymes, playing a crucial role in drug design and discovery. globalresearchonline.netnih.gov

Pyrazole derivatives have been shown to target and inhibit multiple enzymes involved in critical metabolic pathways. frontiersin.org A notable example is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key regulatory enzyme in de novo purine (B94841) synthesis. nih.gov Inhibition of IMPDH by certain pyrazole compounds can lead to a selective depletion of dGTP pools, thereby disrupting nucleic acid metabolism. nih.gov Other metabolic enzymes reported to be inhibited by various pyrazole analogs include liver alcohol dehydrogenase, lactate (B86563) dehydrogenase (LDH), acetylcholinesterase (AChE), and carbonic anhydrase (hCA), highlighting the broad spectrum of metabolic influence exerted by this class of compounds. frontiersin.org

The structural characteristics of pyrazole derivatives make them effective inhibitors of several key enzymes, including Epidermal Growth Factor Receptor (EGFR), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and Monoamine Oxidase-B (MAO-B).

EGFR Inhibition: The pyrazolo[3,4-d]pyrimidine nucleus, being an isostere of the purine nucleus, acts as an ATP competitive inhibitor for various kinase enzymes, including EGFR. encyclopedia.pub Numerous studies have synthesized and evaluated pyrazole derivatives as potent EGFR inhibitors. mdpi.comnih.gov For instance, certain pyrazole-naphthalene hybrids have demonstrated significant antiproliferative activity by targeting EGFR. tandfonline.comtandfonline.com The inhibitory activities of several pyrazole derivatives against EGFR are summarized below.

| Compound Class | Specific Derivative | Target | IC₅₀ Value (µM) | Source |

| Pyrazolo[3,4-d]pyrimidine | Compound 24 | Wild-type EGFR | 0.016 | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Compound 24 | T790M mutant EGFR | 0.236 | mdpi.com |

| Fused Pyrazole | Compound 3 | EGFR | 0.06 | frontiersin.org |

| Fused Pyrazole | Compound 9 | EGFR | 0.23 | frontiersin.org |

| Pyrazole-Naphthalene | Compound 4a | EGFR | 0.31 | nih.govtandfonline.com |

| Benzoxazine-Pyrazole Hybrid | Compound 22 | EGFR | 0.6124 | mdpi.com |

| Benzoxazine-Pyrazole Hybrid | Compound 23 | EGFR | 0.5132 | mdpi.com |

Data sourced from various studies on pyrazole derivatives.